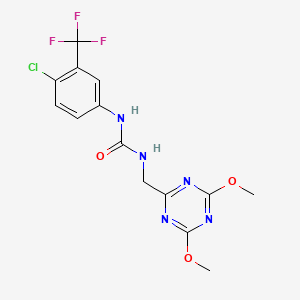

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H13ClF3N5O3 and its molecular weight is 391.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a compound with significant potential in the field of medicinal chemistry. Its unique structure suggests various biological activities, particularly as an inhibitor in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H13ClF3N4O2 |

| Molecular Weight | 349.13 g/mol |

| IUPAC Name | This compound |

| SMILES | FC(F)(F)c1cc(ccc1Cl)N=C=O |

This compound exhibits its biological activity primarily through inhibition of specific kinases involved in tumor growth and proliferation. Kinase inhibitors are crucial in cancer treatment as they interfere with the signaling pathways that promote cell division and survival. For instance, studies indicate that compounds with similar structures can inhibit mTOR and EGFR pathways, leading to reduced tumor growth .

Antitumor Activity

Research has shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The compound's potency is often assessed using IC50 values (the concentration required to inhibit 50% of cell viability).

These values indicate that the compound is particularly effective against lung and cervical cancer cell lines.

Mechanistic Studies

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Apoptotic markers such as caspase activation and PARP cleavage have been observed in treated cells . Additionally, it has been shown to disrupt cell cycle progression at the G2/M phase.

Case Studies

Several studies have documented the effects of this compound in vivo:

- Study on Tumor Xenografts : In a mouse model with xenografted tumors derived from A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

- Combination Therapy : A combination study with standard chemotherapeutics showed enhanced efficacy when paired with this urea derivative, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Safety and Toxicology

While the biological activity appears promising, safety assessments are critical. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further studies are necessary to evaluate long-term effects and potential side effects .

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, highlighting their potential in developing new antibacterial agents. A study by Patel et al. (2007) demonstrated that similar triazinyl thiourea derivatives had notable antibacterial and anti-HIV activities, suggesting that modifications to the urea structure can enhance biological efficacy .

Anti-HIV Activity

The compound's structural features allow it to interfere with HIV replication mechanisms. The study referenced above reported significant anti-HIV activity in related compounds, indicating that this class of compounds could be further explored for antiviral drug development .

Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and peptic ulcers. The thiourea moiety within the compound has been associated with urease inhibition. Recent studies have synthesized various thiourea hybrids that demonstrated potent urease inhibitory activity . This suggests that the compound could be explored as a therapeutic agent in managing urease-related disorders.

Synthetic Pathways

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea typically involves multi-step reactions starting from readily available precursors. For example, the initial formation of isocyanates from phenolic compounds followed by reaction with amines leads to urea formation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of several triazinyl thiourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorophenyl group significantly influenced antibacterial potency, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Case Study 2: Urease Inhibition

In vitro assays were conducted to assess the urease inhibitory activity of synthesized thiourea derivatives. Compounds showed IC50 values indicating strong inhibition compared to traditional urease inhibitors like thiourea itself. This positions the compound as a potential lead for developing new urease inhibitors .

Propriétés

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N5O3/c1-25-12-21-10(22-13(23-12)26-2)6-19-11(24)20-7-3-4-9(15)8(5-7)14(16,17)18/h3-5H,6H2,1-2H3,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZNOWIPRDTTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.